molecular formula C26H22F3N3O5S B3002529 Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-41-2

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3002529
CAS No.: 851951-41-2
M. Wt: 545.53
InChI Key: SQVJKZMRAQJUSL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-ethoxyphenyl acetamido moiety at position 5 and a 4-(trifluoromethyl)phenyl group at position 2. The ethoxy and trifluoromethyl substituents are critical for modulating lipophilicity, solubility, and target binding.

Properties

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O5S/c1-3-36-18-11-5-15(6-12-18)13-20(33)30-23-21-19(14-38-23)22(25(35)37-4-2)31-32(24(21)34)17-9-7-16(8-10-17)26(27,28)29/h5-12,14H,3-4,13H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVJKZMRAQJUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thienopyridazine class, characterized by a thieno[3,4-d]pyridazine core. The presence of various functional groups such as ethoxyphenyl and trifluoromethyl phenyl contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this class of compounds may possess antimicrobial properties, potentially acting against a range of bacterial strains.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural analogs have shown promise in various cancer models by inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar thienopyridazine derivatives. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Proliferation : In vitro assays on breast cancer cell lines showed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a potential mechanism involving caspase activation.
  • Anti-inflammatory Mechanism : A study focused on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thieno[3,4-d]pyridazine Core

Methoxy vs. Ethoxy Substitution

A closely related analog (CAS 851951-40-1) replaces the 4-ethoxyphenyl group with a 4-methoxyphenyl group (). Key differences include:

  • Molecular Weight : The methoxy analog has a molecular formula of C25H20F3N3O5S (average mass 531.505) compared to the target compound’s higher mass due to the ethoxy group’s additional CH2 unit.
  • Synthesis : Methoxy derivatives often exhibit higher crystallinity, as seen in analogs with melting points exceeding 300°C (e.g., 302–304°C in ), whereas ethoxy groups may lower melting points due to reduced packing efficiency.
Amino vs. Acetamido Functionalization

Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 30, ) lacks the acetamido group, instead featuring a primary amine at position 4. Key contrasts:

  • Hydrogen Bonding : The acetamido group in the target compound introduces additional hydrogen-bonding capacity, which may improve binding affinity to biological targets like tau proteins.
  • Metabolic Stability: The acetamido group could increase susceptibility to enzymatic hydrolysis compared to the amino group, affecting pharmacokinetics.
Trifluoromethyl vs. Phenyl Substitution

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2, ) replaces the 4-trifluoromethylphenyl group with a simple phenyl ring. Key differences:

  • Molecular Weight : The phenyl variant has a molecular weight of 315.35, significantly lower than the target compound’s estimated ~550 g/mol, influencing diffusion rates and bioavailability.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity
  • The trifluoromethyl group increases lipophilicity (clogP +1.2–1.5), while the ethoxy group further elevates it compared to methoxy analogs.
  • Aqueous solubility is likely <10 µM for the target compound, as observed in similar trifluoromethyl-bearing molecules ().
Spectroscopic Characteristics
  • NMR : The target compound’s 1H NMR would show signals for the ethyl ester (δ ~1.3–1.5 ppm, triplet; δ ~4.3–4.5 ppm, quartet), acetamido methyl (δ ~2.1 ppm), and aromatic protons (δ ~7.5–8.0 ppm) .
  • IR : Stretching bands for the carbonyl groups (C=O at ~1650–1700 cm⁻¹) and NH (amide at ~3300 cm⁻¹) are expected .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound R₁ (Position 5) R₂ (Position 3) Molecular Weight clogP* Solubility (µM)*
Target Compound 2-(4-Ethoxyphenyl)acetamido 4-(Trifluoromethyl)phenyl ~550 ~3.2 <10
Methoxy Analog (CAS 851951-40-1) 2-(4-Methoxyphenyl)acetamido 4-(Trifluoromethyl)phenyl 531.505 ~2.7 ~15
Amino Derivative (Compound 30) NH₂ 4-(Trifluoromethyl)phenyl 384.06 ~2.1 ~50
Phenyl Derivative (CAS 123542-47-2) NH₂ Phenyl 315.35 ~1.8 ~100

*Predicted values based on analogous structures.

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